

Fleroxacin spectrum of activity Gram-positive Gram-negative

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Compound Focus: Fleroxacin

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Antibacterial Spectrum of Fleroxacin

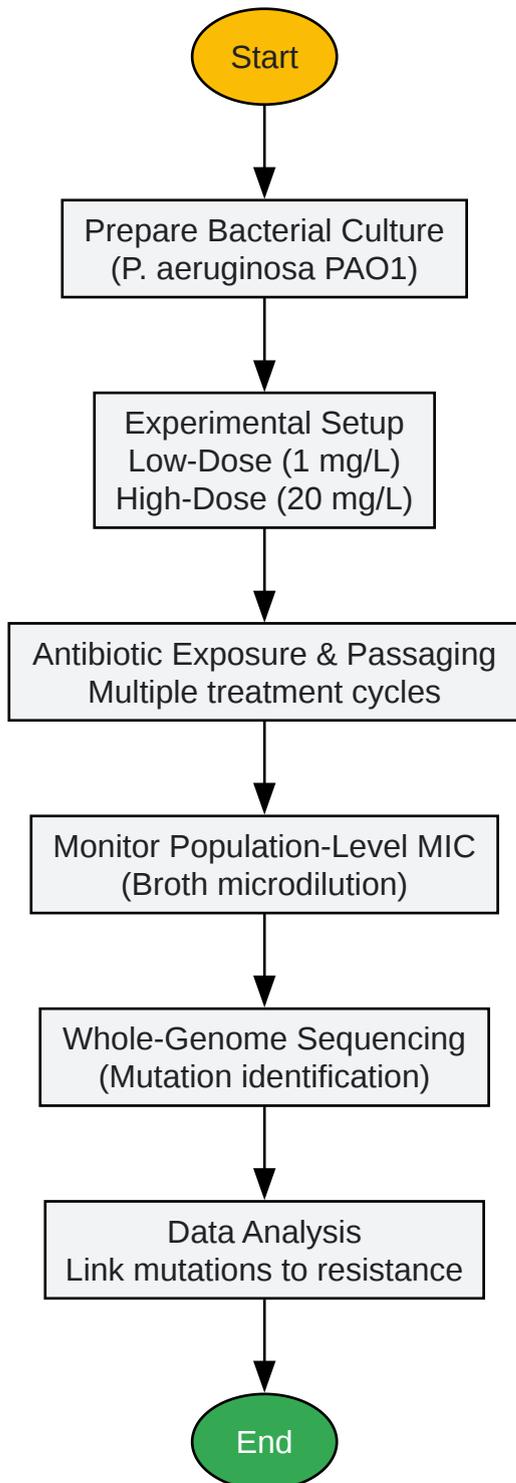
The table below summarizes the *in vitro* activity of **fleroxacin** against key bacterial pathogens, based on data from technical reviews [1] [2].

Organism Category	Bacterial Species / Group	Susceptibility to Fleroxacin
Gram-Negative Bacteria	<i>Escherichia coli</i>	Very susceptible / Active [1] [3] [2]
	<i>Klebsiella</i> spp.	Very susceptible [1] [2]
	<i>Proteus</i> spp.	Very susceptible [1]
	<i>Morganella morganii</i>	Active [1]
	<i>Salmonella</i> spp.	Active / Susceptible [1] [3]
	<i>Shigella</i> spp.	Active / Susceptible [1] [3]
	<i>Haemophilus influenzae</i>	Active / Susceptible [1] [3] [2]

Organism Category	Bacterial Species / Group	Susceptibility to Fleroxacin
	<i>Neisseria gonorrhoeae</i>	Active / Susceptible (≈100% cure in trials) [1] [3]
	<i>Pseudomonas aeruginosa</i>	Moderately susceptible or resistant / Poor activity [1] [2]
Gram-Positive Bacteria	<i>Staphylococcus aureus</i> (methicillin-sensitive)	Active / Moderately active [4] [1] [3]
	Coagulase-negative staphylococci	Active [1]
	Streptococci	Poor activity [1] [2]
	Enterococci	Poor activity [2]

Experimental Protocol for Determining Antibiotic Activity

For researchers assessing antibacterial activity and resistance, the following methodology outlines a standardized approach based on contemporary research [5].



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Experimental evolution workflow for resistance studies.

- **Bacterial Strain and Culture Preparation:** Use a reference strain like *Pseudomonas aeruginosa* PAO1. Grow overnight in a suitable broth and standardize the inoculum.

- **Antibiotic Exposure and Experimental Evolution:** Expose cultures to **fleroxacin** using defined regimens. A **low-dose** regimen (e.g., 1 mg/L, below the MIC) and a **high-dose** regimen (e.g., 20 mg/L, above the mutant prevention concentration) are effective. Perform sequential passages over multiple treatment cycles with daily monitoring.
- **Phenotypic Resistance Monitoring:** Determine the **Minimum Inhibitory Concentration (MIC)** for the evolving populations using standardized methods. Track changes in MIC over time to profile resistance development.
- **Genomic Analysis of Resistant Mutants:** Subject evolved populations to **whole-genome sequencing**. Identify single nucleotide polymorphisms and structural variations. Focus on mutations reaching a frequency of at least 10% to pinpoint genes under positive selection.
- **Data Integration and Validation:** Correlate specific mutations with the observed high-level resistance phenotypes. Key mutations often occur in **DNA gyrase genes** and **regulators of efflux pumps**.

Key Resistance Mechanisms

Bacterial resistance to **fleroxacin** primarily arises through chromosomal mutations that reduce the drug's effectiveness [6] [5].

- **Target Site Mutations:** Mutations in the genes encoding **DNA gyrase** and **topoisomerase IV** are common. These mutations reduce the binding affinity of **fleroxacin** to its enzyme targets, diminishing its antibacterial effect [6] [5].
- **Efflux Pump Overexpression:** Mutations in regulatory genes can lead to the overexpression of efflux pumps like **MexCD-OprJ**. This results in increased expulsion of the antibiotic from the bacterial cell, a mechanism prevalent in clinical isolates [5].
- **Plasmid-Mediated Resistance (PMQR):** Although less common, plasmids can carry genes like **Qnr** proteins, which protect target enzymes, and **AAC(6')-Ib-cr**, an acetyltransferase that modifies certain quinolones [7].

Pharmacological & Clinical Profile

- **Mechanism of Action:** **Fleroxacin** is a bactericidal agent that inhibits bacterial **DNA gyrase (topoisomerase II)** and **topoisomerase IV**, essential enzymes for DNA replication and transcription [6] [1] [3].
- **Pharmacokinetics:** It is well-absorbed orally, has a long elimination half-life (9-12 hours), and achieves high concentrations in tissues and body fluids, supporting a **once-daily dosing** regimen [4] [1] [3].

- **Therapeutic Uses:** Based on clinical trials, **floxacin** is effective in treating **uncomplicated urinary tract infections, gonorrhea, bacterial enteritis, traveler's diarrhea, and certain respiratory tract and skin infections** [4] [1].

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